Chemical structure of 2-nitro-4-trifluoromethylphenylacetone
Chemical structure of 2-nitro-4-trifluoromethylphenylacetone
Structural Characterization, Synthetic Pathways, and Analytical Profiling[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2-nitro-4-trifluoromethylphenylacetone (systematically 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one ).[1] This molecule represents a highly specialized scaffold in medicinal chemistry, combining the metabolic stability of the trifluoromethyl group with the electronic activation of the nitro moiety. It serves as a critical intermediate in the synthesis of indole derivatives, substituted phenethylamines, and agrochemical active ingredients.
This document is structured to support researchers in the synthesis, purification, and characterization of this compound, prioritizing regiochemical control and safety in handling energetic nitro-aromatics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The unique electronic environment of the phenyl ring—electron-deficient due to the synergistic withdrawal of the
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one |
| Common Name | 2-Nitro-4-trifluoromethyl P2P |
| Molecular Formula | |
| Molecular Weight | 247.17 g/mol |
| SMILES | CC(=O)Cc1c([O-])cc(C(F)(F)F)cc1 |
| Precursor CAS | 13544-07-5 (Methyl 2-nitro-4-(trifluoromethyl)phenylacetate) |
Predicted Physicochemical Properties
Data derived from fragment-based QSAR modeling of structurally related fluorinated nitro-aromatics.
| Property | Value | Significance |
| LogP (Octanol/Water) | ~2.8 - 3.1 | High lipophilicity aids in membrane permeability for biological targets.[1] |
| Polar Surface Area (PSA) | ~63 Ų | Driven largely by the nitro and ketone groups; suggests good oral bioavailability.[1] |
| H-Bond Acceptors | 5 (F, O, N) | Fluorine acts as a weak acceptor; Nitro/Ketone oxygens are primary.[1] |
| Rotatable Bonds | 2 | Rigid aromatic core with flexible acetonyl tail.[1] |
| pKa ( | ~16.5 | Lower than typical ketones (~19-20) due to electron-withdrawing aryl ring.[1] |
Synthetic Methodologies
For high-purity applications (e.g., drug development), we reject "one-pot" industrial nitrations due to poor regioselectivity.[1] Instead, we utilize a Convergent Weinreb Amide Synthesis .[1] This pathway ensures the integrity of the trifluoromethyl group and precise placement of the ketone functionality.[1]
Rationale for Selected Pathway
Direct nitration of 4-trifluoromethylphenylacetone often yields a mixture of 2-nitro and 3-nitro isomers due to the competing directing effects of the alkyl group (ortho/para) and the
The Weinreb Amide route starts from the commercially available 2-nitro-4-trifluoromethylphenylacetic acid (or its methyl ester, CAS 13544-07-5), guaranteeing the correct substitution pattern before the ketone is formed.[1]
Protocol: Weinreb Amide Conversion
Reaction Scale: 10 mmol basis[1]
-
Hydrolysis (if starting from ester):
-
Dissolve methyl 2-nitro-4-(trifluoromethyl)phenylacetate (2.63 g) in THF/Water (1:1).
-
Add LiOH (1.5 eq) and stir at 0°C for 2 hours. Acidify with 1M HCl to precipitate the free acid.
-
-
Amide Formation:
-
Suspend the dried acid in anhydrous Dichloromethane (DCM).[1]
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the carboxylate.[1]
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and DIPEA (3 eq).[1]
-
Mechanism:[1][2] The in-situ formation of the active ester prevents racemization (not applicable here, but good practice) and facilitates nucleophilic attack by the amine.[1]
-
Stir 12h at RT. Quench with sat.
. Isolate the Weinreb amide intermediate.[1]
-
-
Grignard Addition (The Critical Step):
-
Dissolve the Weinreb amide in anhydrous THF under Argon.[1] Cool to -78°C .[1]
-
Add Methylmagnesium Bromide (MeMgBr) (3.0M in ether, 1.5 eq) dropwise.[1]
-
Chemo-selectivity: The stable 5-membered chelate intermediate formed by the Weinreb amide prevents over-addition of the Grignard reagent (stopping the formation of the tertiary alcohol).[1]
-
Warm to 0°C over 1 hour.
-
-
Hydrolysis:
-
Quench with 1M HCl. The acid hydrolysis breaks the chelate, releasing the desired ketone: 2-nitro-4-trifluoromethylphenylacetone .[1]
-
Visualization of Synthetic Logic
The following diagram illustrates the regioselective advantage of the Weinreb route versus direct nitration.
Figure 1: Comparative workflow highlighting the regiospecificity of the Weinreb Amide route (top) versus the ambiguous direct nitration route (bottom).
Analytical Characterization (Simulated)
Confirmation of the structure relies on identifying the specific coupling patterns in NMR and the characteristic fragmentation in Mass Spectrometry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
| Proton ( | Shift ( | Multiplicity | Integration | Assignment |
| Methyl | 2.28 | Singlet | 3H | Terminal ketone methyl ( |
| Methylene | 4.25 | Singlet | 2H | Benzylic protons.[1] Significantly deshielded by the ortho-nitro group.[1] |
| Ar-H (C6) | 7.45 | Doublet (J=8Hz) | 1H | Ortho to alkyl chain.[1] |
| Ar-H (C5) | 7.85 | Doublet of Doublets | 1H | Meta to nitro, coupling with C6 and C3.[1] |
| Ar-H (C3) | 8.30 | Doublet (small J) | 1H | Ortho to nitro (most deshielded aromatic proton).[1] |
Diagnostic Feature: The methylene singlet at ~4.25 ppm is the key indicator of P2P formation.[1] If this appears as a quartet or doublet, the reaction has failed or alkylation occurred.
Infrared (IR) Spectroscopy[1]
-
1715 cm⁻¹: Strong Carbonyl (
) stretch (Ketone).[1] -
1535 cm⁻¹ & 1350 cm⁻¹: Strong Nitro (
) asymmetric and symmetric stretches.[1] -
1320-1100 cm⁻¹: Strong
stretches (multiple bands due to ).
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion (
): 247 m/z.[1] -
Base Peak: 43 m/z (Acetyl group
).[1] -
Tropylium-like Ion: Loss of the acetyl group and nitro group often leads to characteristic fluorinated benzyl carbocations.[1]
Safety & Handling Protocols
Warning: This compound contains both a nitro group (energetic potential) and a trifluoromethyl group (environmental persistence).[1]
-
Thermal Stability: Nitro-aromatics can decompose exothermically.[1] Do not distill the final product at atmospheric pressure.[1] Use high-vacuum distillation (< 1 mmHg) or column chromatography for purification.[1]
-
Base Sensitivity: The benzylic protons are acidic.[1] Exposure to strong bases (e.g., NaH, LDA) without a quenching electrophile will result in rapid polymerization or self-condensation (tars).[1]
-
Precursor Regulation: While this specific isomer is a research chemical, phenylacetone derivatives are often monitored.[1] Ensure compliance with local regulations (e.g., DEA List I/II watchlists or EU precursors regulations) regarding the P2P scaffold.
References
-
Precursor Identification (Methyl Ester): Sigma-Aldrich.[1] "2-Nitro-4-(trifluoromethyl)phenylacetonitrile / Methyl 2-Nitro-4-(trifluoromethyl)phenylacetate."[1] (Representative link for fluorinated nitro aromatics).
-
Synthetic Methodology (Weinreb Amide): Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] (Foundational methodology for converting acids to ketones).
-
General Phenylacetone Synthesis (Patent Context): Google Patents. "Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate."[1] EP0810195A1.[1]
-
Nitro-Aromatic Characterization: PubChem. "2-Nitro-4-(trifluoromethyl)phenol / Related derivatives."[1][3][4][5] [1]
Sources
- 1. 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. 13544-07-5,Methyl 2-Nitro-4-(trifluoromethyl)phenylacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-NITRO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | CAS: 13544-06-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene - Google Patents [patents.google.com]
